{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine
CAS No.: 1291714-64-1
Cat. No.: VC2557892
Molecular Formula: C13H18BrNO2
Molecular Weight: 300.19 g/mol
* For research use only. Not for human or veterinary use.
![{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine - 1291714-64-1](/images/structure/VC2557892.png)
Specification
CAS No. | 1291714-64-1 |
---|---|
Molecular Formula | C13H18BrNO2 |
Molecular Weight | 300.19 g/mol |
IUPAC Name | 1-[3-bromo-2-(oxolan-2-ylmethoxy)phenyl]-N-methylmethanamine |
Standard InChI | InChI=1S/C13H18BrNO2/c1-15-8-10-4-2-6-12(14)13(10)17-9-11-5-3-7-16-11/h2,4,6,11,15H,3,5,7-9H2,1H3 |
Standard InChI Key | SDUGUUNNOHJYHX-UHFFFAOYSA-N |
SMILES | CNCC1=C(C(=CC=C1)Br)OCC2CCCO2 |
Canonical SMILES | CNCC1=C(C(=CC=C1)Br)OCC2CCCO2 |
Introduction
Chemical Identification and Structure
{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine is an organic compound with a brominated aromatic core structure. It contains several functional groups including a secondary amine, an ether linkage, and a brominated benzene ring. The compound is characterized by its systematic arrangement of these functional groups, providing unique chemical properties and potential reactivity patterns.
Basic Chemical Identifiers
The compound is precisely identified through multiple standardized chemical identification systems as outlined in the table below:
Parameter | Information |
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CAS Number | 1291714-64-1 |
IUPAC Name | 1-[3-bromo-2-(oxolan-2-ylmethoxy)phenyl]-N-methylmethanamine |
Molecular Formula | C₁₃H₁₈BrNO₂ |
Molecular Weight | 300.19 g/mol |
InChI | InChI=1S/C13H18BrNO2/c1-15-8-10-4-2-6-12(14)13(10)17-9-11-5-3-7-16-11/h2,4,6,11,15H,3,5,7-9H2,1H3 |
InChIKey | SDUGUUNNOHJYHX-UHFFFAOYSA-N |
Canonical SMILES | CNCC1=C(C(=CC=C1)Br)OCC2CCCO2 |
PubChem Compound ID | 61390271 |
Physical and Chemical Properties
The physical and chemical properties of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine are determined by its molecular structure and the nature of its constituent functional groups.
Chemical Reactivity
The chemical reactivity of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine can be predicted based on its functional groups:
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The secondary amine group (methylamine) can participate in nucleophilic reactions and hydrogen bonding
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The bromine substituent provides a site for potential substitution reactions, including cross-coupling reactions (e.g., Suzuki, Stille)
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The ether linkages (both in the oxolane ring and connecting it to the aromatic ring) are relatively stable but can undergo cleavage under specific conditions
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The aromatic ring can participate in electrophilic aromatic substitution reactions, though its reactivity is modulated by the existing substituents
These reactive sites make the compound potentially valuable as a building block in organic synthesis and pharmaceutical development.
Structural Comparison with Related Compounds
To better understand the unique features of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine, it is instructive to compare it with structurally related compounds.
Comparison with 3-[(3-Bromophenyl)methyl]oxolan-3-amine
A structurally related compound, 3-[(3-Bromophenyl)methyl]oxolan-3-amine (CAS: 1490143-22-0), differs in several key aspects:
Feature | {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine | 3-[(3-Bromophenyl)methyl]oxolan-3-amine |
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Molecular Formula | C₁₃H₁₈BrNO₂ | C₁₁H₁₄BrNO |
Molecular Weight | 300.19 g/mol | 256.14 g/mol |
Position of Bromine | Position 3 on phenyl ring | Position 3 on phenyl ring |
Amine Group | Secondary (methylamine) | Primary amine |
Oxolane Arrangement | Connected via methoxy to phenyl | Directly incorporated with amine |
InChIKey | SDUGUUNNOHJYHX-UHFFFAOYSA-N | SNMQGGVCRLRSSX-UHFFFAOYSA-N |
Despite both compounds containing brominated phenyl rings and oxolane groups, their structural arrangements result in different molecular properties and potential applications .
Analytical Considerations
The identification and characterization of {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine can be accomplished through various analytical techniques.
Spectroscopic Identification
Based on its structural features, the compound would exhibit characteristic spectroscopic properties:
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In NMR spectroscopy:
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Distinct signals for aromatic protons
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Characteristic patterns for the oxolane ring protons
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Signals for the methylene groups
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A signal for the N-methyl group
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In mass spectrometry:
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A characteristic isotope pattern due to the presence of bromine
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Fragmentation patterns involving loss of the oxolane group or the amine group
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In IR spectroscopy:
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Absorption bands for C-N, C-O, and C-Br bonds
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Bands corresponding to aromatic C=C stretching
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These spectroscopic features would aid in unambiguous identification and purity assessment.
Research Context and Future Directions
The compound {[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine appears in chemical databases, suggesting it has been synthesized and characterized, although detailed published research on its properties and applications is limited in the currently available literature.
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